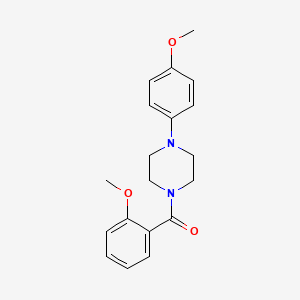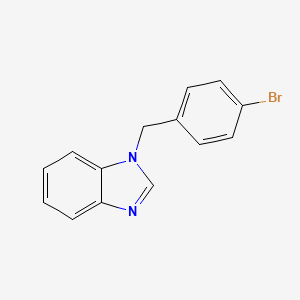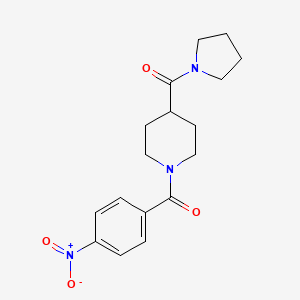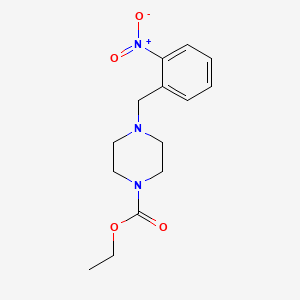![molecular formula C19H21ClN2O2 B5803856 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as CHEP, is a synthetic compound that has been extensively studied for its various applications in scientific research. CHEP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its various applications in scientific research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Wirkmechanismus
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including those involved in cancer cell proliferation and survival. By inhibiting PKC, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of tumors. In addition, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its high selectivity for PKC, which makes it a potent and specific inhibitor of this protein family. This selectivity also reduces the risk of off-target effects, which can be a problem with less selective inhibitors. However, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has some limitations, including its poor solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of research could be to investigate the use of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases. Another area of research could be to optimize the synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide and its effects on various signaling pathways. Overall, the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has the potential to lead to the development of new and effective therapies for a variety of diseases.
Synthesemethoden
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-ethoxybenzoic acid with 1-pyrrolidinecarboxaldehyde, followed by a series of reactions with various reagents. The final step involves the reaction of the intermediate product with 2-bromo-1-(4-fluorophenyl)ethanone to yield 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-9-14(13-15(18)20)19(23)21-16-7-3-4-8-17(16)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLQMQWFHPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-(pyrrolidin-1-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)




![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)